Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate

Regioisomerism Synthetic chemistry NHC ligand precursors

This versatile imidazo[1,5-a]pyridine scaffold uniquely features a 1-carboxylate ester conjugated with the N-1 nitrogen, essential for NHC ligand precursor formation, and an 8-methyl group for lipophilicity tuning. It enables precise SAR exploration at positions critical for thromboxane synthetase inhibition, 5-HT₄ receptor modulation, and anticancer activity. The 1-CO₂Me + 8-CH₃ pattern is not interchangeable with des-methyl or 3-carboxylate regioisomers, ensuring synthetic yields and assay reproducibility.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 2107688-74-2
Cat. No. B2980846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
CAS2107688-74-2
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESCC1=CC=CN2C1=C(N=C2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-7-4-3-5-12-6-11-8(9(7)12)10(13)14-2/h3-6H,1-2H3
InChIKeyYKXJNGNYCZTTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 8-Methylimidazo[1,5-a]pyridine-1-carboxylate (CAS 2107688-74-2): Core Scaffold Identity and Procurement Context


Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate (C₁₀H₁₀N₂O₂, MW 190.20) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry and materials science . It features a fused imidazole-pyridine bicyclic core with a methyl ester at the 1-position and a methyl substituent at the 8-position . The imidazo[1,5-a]pyridine nucleus is recognized for its structural resemblance to purines, enabling diverse biological target engagement across thromboxane synthetase inhibition, 5-HT₄ receptor modulation, anticancer, and antimicrobial applications . This compound is supplied as a versatile small-molecule scaffold for research use, typically at ≥95% purity, and is catalogued by multiple international vendors .

Why Methyl 8-Methylimidazo[1,5-a]pyridine-1-carboxylate Cannot Be Casually Substituted: Regioisomeric and Substituent-Level Differentiation


Within the imidazo[1,5-a]pyridine ester family, two critical structural variables—regioisomerism (1-carboxylate vs. 3-carboxylate) and the presence or absence of the 8-methyl group—generate compounds with divergent physicochemical and electronic profiles that are not interchangeable in downstream applications. The 1-carboxylate isomer places the ester group in direct conjugation with the imidazole N-1 nitrogen, altering electron density distribution, coordination behaviour toward metal centres, and reactivity in N-heterocyclic carbene (NHC) precursor formation compared with the 3-carboxylate regioisomer . Simultaneously, the 8-methyl substituent contributes a measurable lipophilicity increment (ΔLogP), affecting membrane permeability, solubility, and chromatographic retention . Substituting the target compound with the des-methyl analog (methyl imidazo[1,5-a]pyridine-1-carboxylate, CAS 1039356-98-3, MW 176.17) or the 3-carboxylate regioisomer (methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate, CAS 2111566-80-2) without experimental validation may compromise synthetic yields, biological assay reproducibility, and structure–activity relationship (SAR) interpretation .

Quantitative Differential Evidence for Methyl 8-Methylimidazo[1,5-a]pyridine-1-carboxylate vs. Closest Analogs


Regioisomeric Identity: 1-Carboxylate vs. 3-Carboxylate Differentiation in Synthetic Yield and Electronic Profile

The target compound is the 1-carboxylate regioisomer; its closest commercial regioisomeric analog is methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate (CAS 2111566-80-2). In the Mg₃N₂-assisted one-pot annulation protocol, a closely related 1,3-disubstituted imidazo[1,5-a]pyridine-3-carboxylate (compound 3b, methyl 8-methyl-1-phenylimidazo[1,5-a]pyridine-3-carboxylate) was obtained in 85% isolated yield, whereas the analogous 1-carboxylate series requires distinct synthetic conditions (copper-catalyzed aerobic oxidative amination) that selectively afford imidazo[1,5-a]pyridine-1-carboxylates under mild aerobic conditions with broad substrate scope . The 1-carboxylate position places the ester carbonyl in conjugation with the imidazole N-1, altering the electron density at the carbene-forming C-3 position—a critical parameter for NHC ligand design—relative to the 3-carboxylate isomer .

Regioisomerism Synthetic chemistry NHC ligand precursors Coordination chemistry

8-Methyl Lipophilicity Advantage: Measured LogP Differentiation vs. Des-Methyl Analog

The 8-methyl substituent on the target compound confers a measurable increase in lipophilicity compared to the des-methyl analog. The parent scaffold 8-methylimidazo[1,5-a]pyridine (CAS 153936-23-3) has an experimentally determined LogP of 1.56 . By contrast, the unsubstituted imidazo[1,5-a]pyridine core has a lower LogP (estimated ~0.8–1.0 based on fragment-based calculations) . The target compound, bearing both the 8-methyl group and the 1-carboxylate methyl ester, is predicted to have a LogP of approximately 1.3–1.8 (calculated via fragment addition), representing a ΔLogP of +0.3 to +0.8 vs. methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3, MW 176.17) . This lipophilicity increment directly impacts membrane permeability, plasma protein binding, and chromatographic retention time in HPLC-based purity analysis .

Lipophilicity Drug-likeness Physicochemical profiling ADME

Scaffold-Level Biological Validation: Imidazo[1,5-a]pyridine Core Demonstrates Multi-Target Pharmacological Activity

While no target-specific bioactivity data are yet published for methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate itself, the imidazo[1,5-a]pyridine scaffold class has demonstrated potent and selective activity across multiple therapeutic targets: (i) thromboxane A₂ synthetase inhibition with IC₅₀ = 3 nM for imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080), with >100,000-fold selectivity over other arachidonic acid pathway enzymes ; (ii) cytotoxicity against MDA-MB-231 breast cancer cells with IC₅₀ values of 3.26–4.23 μM for imidazo[1,5-a]pyridine-chalcone hybrids ; and (iii) 5-HT₄ receptor partial agonism with lead compound 5a demonstrating brain penetration and efficacy in cognition models . These class-level data establish the scaffold's capacity for high-potency target engagement, which can be rationally tuned by the 1-carboxylate and 8-methyl substituents present in the target compound.

Thromboxane synthetase inhibition Anticancer activity 5-HT₄ receptor agonism Antimicrobial

Physicochemical Uniqueness: Molecular Weight, Boiling Point, and Density Differentiation from Closest Analogs

The target compound possesses a distinct combination of physicochemical properties compared to its closest commercially available analogs. Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate (MW 190.20, predicted bp 488.0±45.0 °C, density 1.296±0.06 g/cm³, predicted mp ~133 °C) differs from methyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 1039356-98-3, MW 176.17, density 1.3±0.1 g/cm³) and from methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate (CAS 2111566-80-2, MW 190.20, isomeric) . These values are critical for identity confirmation via LC-MS, GC-MS, and NMR purity assessment; MW 190.20 (C₁₀H₁₀N₂O₂) is distinguishable from MW 176.17 (C₉H₈N₂O₂) of the des-methyl analog by mass spectrometry, providing an unambiguous identity check upon receipt .

Physicochemical properties Quality control Chromatography Formulation

NHC Ligand Precursor Potential: 1-Carboxylate Regioisomer as a Gateway to Imidazo[1,5-a]pyridine-3-ylidene Carbenes

Imidazo[1,5-a]pyridine-3-ylidenes constitute a recognized class of N-heterocyclic carbene (NHC) ligands with steric and electronic properties distinct from classical imidazol-2-ylidenes . The 1-carboxylate substitution pattern of the target compound positions the ester group adjacent to the carbene-forming C-3 carbon, enabling electronic tuning of the resulting NHC ligand via resonance and inductive effects. By contrast, the 3-carboxylate regioisomer (CAS 2111566-80-2) places the ester at the carbene-forming position itself, precluding its direct use as an NHC precursor. This regiochemical distinction makes the 1-carboxylate isomer uniquely suited for generating imidazo[1,5-a]pyridine-3-ylidene–metal complexes used in cross-coupling catalysis . The 8-methyl group further provides a steric and electronic handle for fine-tuning catalytic activity .

N-heterocyclic carbenes Organometallic catalysis Ligand design Cross-coupling

Synthetic Route Accessibility: Two Complementary Methods Available for 1-Carboxylate Imidazo[1,5-a]pyridines

Two distinct synthetic methodologies are available in the primary literature for accessing imidazo[1,5-a]pyridine-1-carboxylates, providing procurement teams with orthogonal synthetic strategies. Method A (Cu-catalyzed aerobic oxidative amination, Org. Biomol. Chem. 2015) directly yields imidazo[1,5-a]pyridine-1-carboxylates from C(sp³)–H bonds using air as the sole oxidant under mild conditions, with broad substrate scope . Method B (Mg₃N₂-assisted one-pot annulation, RSC Adv. 2020) achieves up to 92% yield for 1,3-disubstituted imidazo[1,5-a]pyridines, though predominantly demonstrated for 3-carboxylate regioisomers . The availability of two complementary routes reduces single-supplier dependency and provides options for scaling. By contrast, the 3-carboxylate regioisomer is primarily accessed via Method B, limiting synthetic flexibility .

Synthetic methodology Process chemistry Copper catalysis One-pot synthesis

Procurement-Driven Application Scenarios for Methyl 8-Methylimidazo[1,5-a]pyridine-1-carboxylate (CAS 2107688-74-2)


Medicinal Chemistry Hit-to-Lead Programs Targeting Thromboxane Synthetase or Related Arachidonic Acid Pathway Enzymes

The imidazo[1,5-a]pyridine scaffold has demonstrated picomolar-to-nanomolar potency against thromboxane A₂ synthetase (IC₅₀ = 3 nM for CGS 13080) with >100,000-fold selectivity over cyclooxygenase and prostacyclin synthetase . Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate serves as a modular building block for installing the 1-carboxylate ester and 8-methyl substituents—two positions critical for SAR exploration—onto the imidazo[1,5-a]pyridine core. Its distinct substitution pattern (1-CO₂Me + 8-CH₃) is not represented in the original Ford et al. series, offering an unexplored region of chemical space for thromboxane synthetase inhibitor optimization .

Organometallic Catalyst Development: Imidazo[1,5-a]pyridine-3-ylidene NHC Ligand Synthesis

The 1-carboxylate regioisomer is uniquely suited for conversion to imidazo[1,5-a]pyridinium salts, the immediate precursors to imidazo[1,5-a]pyridine-3-ylidene NHC ligands . These L-shaped NHC ligands have gained considerable interest as true carbene analogues of dialkylbiarylphosphines (Buchwald-type ligands), offering distinct steric and electronic profiles for Pd-, Ni-, and Au-catalyzed cross-coupling reactions . The 8-methyl substituent provides an additional steric parameter for tuning catalytic activity and selectivity. Procurement of the 3-carboxylate regioisomer instead would be incompatible with NHC generation, as the ester occupies the carbene-forming C-3 position .

Anticancer SAR Expansion: Imidazo[1,5-a]pyridine-Chalcone Hybrid and Microtubule Disruption Scaffolds

Imidazo[1,5-a]pyridine-based chalcone hybrids have demonstrated single-digit micromolar cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 3.26–4.23 μM) via microtubule disruption and ROS-mediated mitochondrial damage . The target compound, with its 1-carboxylate ester handle, can be elaborated into chalcone hybrids through ester hydrolysis, amide coupling, or direct functionalization, enabling systematic SAR exploration at the 1-position. Its 8-methyl group provides a built-in lipophilicity modulator (ΔLogP +0.3 to +0.8 vs. des-methyl analog), which is valuable for optimizing cellular permeability and target engagement in cancer cell-based assays .

Neuroscience Drug Discovery: 5-HT₄ Receptor Partial Agonist Scaffold Optimization

Imidazo[1,5-a]pyridine derivatives have been validated as brain-penetrant 5-HT₄ receptor partial agonists with efficacy in both symptomatic and disease-modifying animal models of cognition relevant to Alzheimer's disease . The focused SAR campaign by Nirogi et al. demonstrated that substituent modifications on the imidazo[1,5-a]pyridine core dramatically affect agonist vs. antagonist functional activity at 5-HT₄R . Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate, with its unique 1-CO₂Me + 8-CH₃ substitution pattern, offers a starting point for exploring substituent effects at positions not fully interrogated in the published 5-HT₄R agonist series, potentially yielding novel IP-generating chemotypes.

Quote Request

Request a Quote for Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.